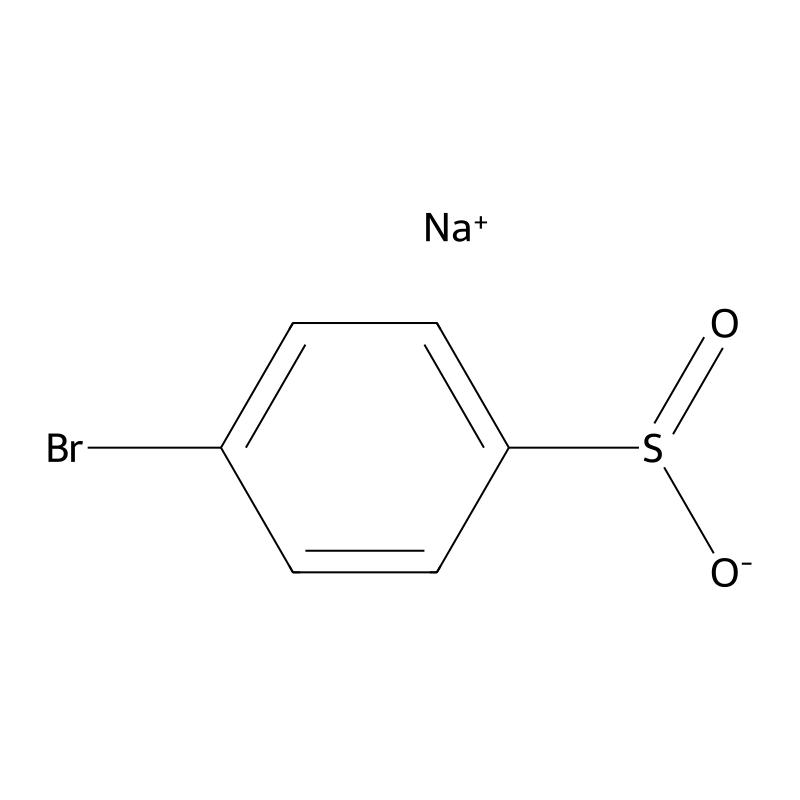

Sodium 4-bromobenzenesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Unsymmetrical Internal Alkynes and Vinyl Sulfones

Summary: Sodium 4-bromobenzenesulfinate is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones .

Method: This involves a reaction with alkynes using palladium as a catalyst .

Results: The reaction yields unsymmetrical internal alkynes and vinyl sulfones .

Synthesis of 3-[(4-bromophenyl)sulfonyl]propanenitrile

Summary: Sodium 4-bromobenzenesulfinate is used in the synthesis of 3-[(4-bromophenyl)sulfonyl]propanenitrile.

Method: A suspension of sodium 4-bromophenylsulfinate is added to acrylonitrile and acetic acid.

Sodium 4-bromobenzenesulfinate is an organosulfur compound characterized by the presence of a sulfonate group () attached to a 4-bromobenzene moiety. This compound is classified as a sodium sulfonate, which is a type of salt formed from the reaction of sulfonic acid with sodium hydroxide. The molecular formula for sodium 4-bromobenzenesulfinate is , and it features both hydrophilic and hydrophobic properties, making it useful in various chemical applications.

- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

- Oxidation Reactions: Sodium 4-bromobenzenesulfinate can be oxidized to form corresponding sulfone compounds, which have applications in medicinal chemistry.

- Cross-Coupling Reactions: It can be utilized in coupling reactions with various electrophiles, including aryl halides, to form biaryl compounds through palladium-catalyzed processes.

Sodium 4-bromobenzenesulfinate can be synthesized through various methods:

- Direct Sulfonation: The most straightforward method involves the sulfonation of 4-bromobenzenesulfonic acid using sodium hydroxide. This process typically requires controlled conditions to ensure high yields.

- Reactions with Sulfur Dioxide: Sodium 4-bromobenzenesulfinate may also be synthesized via the reaction of 4-bromobenzene with sulfur dioxide in the presence of a base like sodium carbonate or sodium hydroxide.

- Using Sodium Sulfinates: Another approach involves the reaction of sodium sulfinate with brominated aromatic compounds under appropriate conditions to yield sodium 4-bromobenzenesulfinate.

Sodium 4-bromobenzenesulfinate has several applications across different fields:

- Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules.

- Surfactants: Due to its amphiphilic nature, it can be used in formulations as a surfactant or emulsifier.

- Pharmaceuticals: It may act as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonate functional groups.

- Analytical Chemistry: It can be employed in analytical methods for detecting and quantifying various compounds due to its unique chemical properties.

Sodium 4-bromobenzenesulfinate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium benzenesulfinate | C₆H₅SO₃Na | Commonly used in organic synthesis and as a surfactant. |

| Sodium p-toluenesulfinate | C₇H₇O₂SNa | Exhibits similar reactivity but with a methyl group. |

| Sodium phenylsulfinate | C₆H₅SO₂Na | Used in similar applications; less bromine substitution. |

| Sodium arylsulfinate | Varies (aryl group varies) | General class; diverse reactivity based on aryl group. |

Uniqueness

Sodium 4-bromobenzenesulfinate is unique due to its bromine substitution at the para position of the benzene ring, which enhances its reactivity compared to other arylsulfinates without halogen substituents. This characteristic allows for selective reactions that may not occur with simpler sulfinates.

Sodium 4-bromobenzenesulfinate belongs to the class of organosulfur compounds known as sulfinates, which are characterized by the presence of a sulfur atom in a formal oxidation state of +4. Sulfinic acids are oxoacids of sulfur with the structure RSO(OH), where in these organosulfur compounds, sulfur adopts a pyramidal geometry. The compound exhibits the molecular formula C6H4BrNaO2S with a molecular weight of 243.05 grams per mole, featuring a benzene ring substituted with both a bromine atom and a sodium sulfinate group.

The significance of sodium 4-bromobenzenesulfinate in contemporary chemistry stems from its dual functionality as both an electrophilic and nucleophilic reagent, depending on reaction conditions. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bond-forming reactions. The presence of the bromine substituent enhances the compound's reactivity profile by providing an additional site for chemical modification through various cross-coupling methodologies.

Sulfinic acids are typically more acidic than the corresponding carboxylic acids, and sulfur adopts a pyramidal configuration, consequently making sulfinic acids chiral molecules. The free acids are typically unstable, undergoing disproportionation to form sulfonic acids and thiosulfonates, which explains why sodium sulfinates are often employed as more stable synthetic equivalents.

Historical Context in Organosulfur Chemistry

The development of sulfinic acid chemistry traces its origins to the pioneering work of Otto in 1868, who first described the synthesis of p-toluenesulfinic acid, marking the initial preparation of a sulfinic acid. This foundational work established the structural framework that would later encompass compounds like sodium 4-bromobenzenesulfinate. The subsequent investigation by Otto and Pauly revealed the disproportionation behavior of sulfinic acids, where they observed that heating p-toluenesulfinic acid with water under pressure resulted in the formation of thiolsulfonates, sulfonic acids, and water.

The structural elucidation of sulfinic acids underwent significant advancement through the work of Bredereck and colleagues, who employed ultraviolet spectroscopy to determine the presence of unshared electrons on the sulfur atom. Their investigations revealed that in very dilute solutions, both in polar and non-polar media, only the ester form R-S-OH was present, providing crucial insights into the bonding nature of these compounds.

The emergence of sodium 4-bromobenzenesulfinate as a synthetic reagent gained momentum during the late twentieth and early twenty-first centuries, coinciding with advances in transition metal-catalyzed chemistry. The recognition that aryl sulfinates could serve as precursors to diverse sulfonyl-derived compounds, which are common motifs in pharmaceuticals and agrochemicals, drove increased interest in halogen-substituted variants like the 4-bromo derivative.

Nomenclature and Structural Identity

The systematic nomenclature of sodium 4-bromobenzenesulfinate follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as sodium 4-bromobenzenesulfinate or alternatively as 4-bromobenzenesulfinic acid sodium salt. The structural identity can be precisely described through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: C1=CC(=CC=C1S(=O)O)Br.

The compound exists in different hydrated forms, with the dihydrate version (sodium 4-bromobenzenesulfinate dihydrate) being commonly encountered in synthetic applications, carrying the molecular formula C6H8BrNaO4S and a molecular weight of 279.09 grams per mole. The International Chemical Identifier representation provides unambiguous structural specification: InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1.

The two-dimensional structure reveals a benzene ring with the bromine atom positioned para to the sulfinate group, creating a 1,4-disubstituted aromatic system. This arrangement provides optimal electronic and steric properties for various synthetic transformations, as the electron-withdrawing effects of both substituents can influence the reactivity of the aromatic ring while maintaining accessibility for chemical modifications.

Table 1: Structural and Physical Properties of Sodium 4-bromobenzenesulfinate

Position in Synthetic Organic Chemistry Research

Sodium 4-bromobenzenesulfinate occupies a prominent position in contemporary synthetic organic chemistry research, particularly in the development of site-selective carbon-hydrogen functionalization methodologies. Recent investigations have demonstrated that aryl sulfinates serve as versatile intermediates capable of conversion to diverse sulfonyl-containing molecules, which constitute important structural motifs in pharmaceutical and agrochemical compounds.

The compound has found significant application in palladium-catalyzed cross-coupling reactions, where it functions as a coupling partner with Rongalite (sodium hydroxymethylsulfinate) to generate aryl hydroxymethyl sulfones. This transformation represents the first example of a palladium-catalyzed carbon-sulfur bond forming reaction utilizing Rongalite, demonstrating the innovative potential of sodium 4-bromobenzenesulfinate in developing new synthetic methodologies.

Research has shown that sodium 4-bromobenzenesulfinate can undergo oxidative coupling reactions with copper diacetate in acetonitrile at 60°C for 3 hours, yielding products in 91% efficiency. This high-yielding transformation exemplifies the compound's utility in metal-catalyzed processes and highlights its reliability as a synthetic building block.

The pharmaceutical industry has recognized sodium 4-bromobenzenesulfinate as a critical intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 inhibitor used for diabetes treatment. The compound participates in Friedel-Crafts acylation and subsequent reduction steps, demonstrating its practical relevance in medicinal chemistry applications.

Table 2: Recent Applications of Sodium 4-bromobenzenesulfinate in Synthetic Chemistry

The evolution of sodium sulfinate chemistry has witnessed substantial progress over the last decade, with these compounds emerging as sulfonylating, sulfenylating, or sulfinylating reagents depending on specific reaction conditions. Remarkable advancement has been achieved in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and beta-keto sulfones. The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions has further established sodium 4-bromobenzenesulfinate as an important player in modern synthetic chemistry.

Molecular Structure and Configuration

Sodium 4-bromobenzenesulfinate exhibits a distinct molecular architecture characterized by a benzene ring with two key functional groups positioned at the para positions [1] [2]. The compound possesses the molecular formula C₆H₄BrNaO₂S with a molecular weight of 243.05 grams per mole [3] [4]. The structure features a bromine atom at the para position relative to the sulfinate group, creating a symmetrical arrangement that influences the compound's physical and chemical properties [1] [5].

The sulfinate functional group (-SO₂⁻) exists in a lower oxidation state compared to the sulfonate group, with the sulfur atom bearing a formal oxidation state of +3 [2] [5]. This oxidation state is intermediate between sulfides and sulfonates, contributing to the compound's unique reactivity profile [6]. The sodium cation forms an ionic bond with the negatively charged sulfinate oxygen, creating a salt structure that significantly affects the compound's solubility characteristics [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄BrNaO₂S | [3] [4] |

| Molecular Weight | 243.05 g/mol | [3] [4] |

| Ionic Character | Sodium sulfinate salt | [2] [5] |

| Stereochemistry | Achiral | [2] [5] |

The compound's canonical SMILES notation is represented as C1=CC(=CC=C1S(=O)[O-])Br.[Na+], which illustrates the para-disubstituted benzene ring with the bromine and sulfinate substituents [3] [4]. The InChI key FJSOUHVHPWODGS-UHFFFAOYSA-M provides a unique identifier for this specific molecular configuration [3] [4].

Physical Characteristics and Appearance

Sodium 4-bromobenzenesulfinate typically appears as a white to off-white crystalline powder or crystalline solid [7] [8]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which influences its handling and storage requirements [7] [8]. The crystalline nature of the compound is evident in both its anhydrous and hydrated forms, with distinct crystal structures depending on the hydration state [9] [7].

The compound's physical appearance can vary slightly depending on the degree of hydration and purity level [9] [7]. Commercial samples typically maintain a purity of 95-97%, with the appearance remaining consistently crystalline across different batches [9] [7] [8]. The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture uptake that could alter its physical properties [7] [8].

| Physical Property | Anhydrous Form | Dihydrate Form |

|---|---|---|

| Appearance | White crystalline powder | White crystalline solid |

| Purity | 95-97% | 97% |

| Hygroscopicity | High | High |

| Crystal Structure | Distinct | Distinct with water incorporation |

Spectroscopic Properties

The spectroscopic characteristics of sodium 4-bromobenzenesulfinate provide valuable insight into its structural features and electronic properties [6] [10]. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the sulfinate functional group and the para-disubstituted benzene ring [6] [10].

The infrared spectrum displays distinctive S=O stretching vibrations characteristic of the sulfinate group, typically observed in the range of 1030-1170 cm⁻¹ [6] [10]. The aromatic C-H stretching vibrations appear in the expected region around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are observed between 1400-1600 cm⁻¹ [6] [10]. The presence of the bromine substituent influences the aromatic ring vibrations, creating a characteristic fingerprint pattern in the infrared spectrum [6] [10].

Nuclear magnetic resonance spectroscopy provides detailed information about the aromatic proton environment [6]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic aromatic signals in the downfield region, with the para-disubstitution pattern creating a distinctive AA'BB' system [6]. The chemical shifts and coupling patterns are consistent with the proposed molecular structure and provide confirmation of the para-substitution pattern [6].

| Spectroscopic Technique | Key Observations | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared Spectroscopy | S=O stretching | 1030-1170 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H stretching | 3000-3100 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C=C stretching | 1400-1600 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm region |

Thermal Stability Parameters

The thermal stability of sodium 4-bromobenzenesulfinate is characterized by distinct decomposition patterns that vary with the hydration state [7] [8]. The dihydrate form exhibits a melting point exceeding 280°C, indicating substantial thermal stability [12] [7] [8]. Thermogravimetric analysis reveals multi-step decomposition processes, with initial water loss occurring at lower temperatures for hydrated forms [7].

The anhydrous form demonstrates enhanced thermal stability compared to the hydrated variants, with decomposition temperatures typically occurring above 250°C [7]. The thermal decomposition process involves the elimination of sulfur dioxide and the formation of various aromatic decomposition products [7]. The presence of the bromine substituent influences the thermal stability, with the carbon-bromine bond being susceptible to thermal cleavage during high-temperature decomposition [7].

Differential scanning calorimetry studies reveal endothermic peaks corresponding to dehydration processes in hydrated forms and exothermic peaks associated with decomposition reactions [7]. The thermal behavior is influenced by the crystalline packing arrangements and the strength of intermolecular hydrogen bonding in hydrated forms [7].

| Thermal Property | Anhydrous Form | Dihydrate Form |

|---|---|---|

| Melting Point | >250°C | >280°C |

| Decomposition Temperature | >250°C | >280°C |

| Thermal Stability | High | High |

| Dehydration Temperature | Not applicable | 100-150°C |

Solubility Profiles in Various Solvents

Sodium 4-bromobenzenesulfinate exhibits excellent solubility in water due to its ionic nature and the presence of the hydrophilic sulfinate group [13] [7] [8]. The compound's solubility in water is significantly enhanced compared to its parent sulfonic acid, making it suitable for aqueous-phase applications [13] [7] [8]. The solubility characteristics are influenced by temperature, with increased solubility observed at elevated temperatures [13] [7] [8].

In organic solvents, the compound demonstrates limited solubility due to its ionic character [13] [7] [8]. Polar protic solvents such as methanol and ethanol provide moderate solubility, while non-polar solvents exhibit minimal dissolution capacity [13] [7] [8]. The solubility profile is consistent with the compound's salt-like nature and the presence of both hydrophilic and hydrophobic structural elements [13] [7] [8].

The solubility behavior is particularly important for synthetic applications, where the compound serves as a reagent in various chemical transformations [13] [9] [8]. The water solubility facilitates purification processes and enables the compound to be used in aqueous reaction media [13] [7] [8].

| Solvent Type | Solubility | Temperature Dependence |

|---|---|---|

| Water | Highly soluble | Increases with temperature |

| Methanol | Moderately soluble | Temperature dependent |

| Ethanol | Moderately soluble | Temperature dependent |

| Non-polar solvents | Poorly soluble | Minimal temperature effect |

Hydration States

Anhydrous Form Characteristics

The anhydrous form of sodium 4-bromobenzenesulfinate possesses distinct physical and chemical properties that differentiate it from the hydrated variants [3] [4]. The anhydrous form exhibits a molecular weight of 243.05 grams per mole and maintains a crystalline structure without incorporated water molecules [3] [4]. This form demonstrates enhanced thermal stability and different solubility characteristics compared to the hydrated forms [3] [4].

The anhydrous form can be obtained through careful dehydration processes, typically involving controlled heating under vacuum conditions [7] [8]. The absence of water molecules in the crystal lattice results in a more compact structure with different intermolecular interactions [7] [8]. The anhydrous form is particularly susceptible to moisture absorption from the atmosphere, readily converting to hydrated forms under ambient conditions [7] [8].

Storage of the anhydrous form requires controlled atmospheric conditions to prevent spontaneous hydration [7] [8]. The compound's hygroscopic nature makes it challenging to maintain the anhydrous state without appropriate storage protocols [7] [8].

Dihydrate Form Properties

The dihydrate form of sodium 4-bromobenzenesulfinate incorporates two water molecules per formula unit, resulting in a molecular weight of 279.09 grams per mole [9] [7] [8]. This hydrated form exhibits the molecular formula C₆H₄BrNaO₂S·2H₂O and represents the most commonly encountered form under ambient conditions [9] [7] [8]. The dihydrate form demonstrates excellent stability and is typically supplied as the standard commercial product [9] [7] [8].

The incorporation of water molecules into the crystal lattice significantly influences the compound's physical properties [9] [7] [8]. The dihydrate form exhibits distinct crystalline packing arrangements that accommodate the water molecules through hydrogen bonding networks [9] [7] [8]. These hydrogen bonding interactions contribute to the enhanced thermal stability observed for the dihydrate form [9] [7] [8].

The dihydrate form maintains its structural integrity across a wide range of environmental conditions, making it suitable for routine laboratory applications [9] [7] [8]. The water molecules can be removed through controlled heating, allowing for the preparation of the anhydrous form when required [9] [7] [8].

Comparative Physical Constants

The physical constants of sodium 4-bromobenzenesulfinate vary significantly between the anhydrous and dihydrate forms, reflecting the influence of water incorporation on the compound's properties [9] [7] [8]. The molecular weight difference of 36.04 grams per mole between the forms corresponds to the addition of two water molecules [9] [7] [8]. This difference is crucial for accurate stoichiometric calculations in synthetic applications [9] [7] [8].

The thermal properties show distinct differences between the hydration states, with the dihydrate form exhibiting higher apparent melting points due to the energy required for dehydration [9] [7] [8]. The solubility characteristics also vary, with the dihydrate form showing enhanced water solubility due to the presence of additional hydrogen bonding sites [9] [7] [8].

| Property | Anhydrous Form | Dihydrate Form | Difference |

|---|---|---|---|

| Molecular Weight | 243.05 g/mol | 279.09 g/mol | +36.04 g/mol |

| Melting Point | >250°C | >280°C | +30°C |

| Water Content | 0% | 12.9% | +12.9% |

| Stability | Moderate | High | Enhanced |

| Hygroscopicity | Very high | High | Reduced |

Crystallographic Analysis

The crystallographic analysis of sodium 4-bromobenzenesulfinate requires consideration of the ionic nature of the compound and the coordination environment of the sodium cation. While specific crystal structure data for sodium 4-bromobenzenesulfinate has not been extensively reported in the literature, related bromobenzenesulfonyl compounds provide valuable insights into expected structural characteristics [1] [2].

Crystal System and Space Group Considerations

Based on structural analogs, sodium 4-bromobenzenesulfinate is anticipated to crystallize in a monoclinic or orthorhombic crystal system. The related compound 4-bromo-N-(4-bromophenyl)benzenesulfonamide crystallizes in the monoclinic space group P21/n with unit cell parameters of a = 5.0643 Å, b = 12.8006 Å, c = 20.554 Å, and β = 91.076° [2]. However, the ionic nature of the sodium salt would likely result in different packing arrangements compared to neutral sulfonamide derivatives.

Molecular Geometry and Bond Parameters

The benzene ring in sodium 4-bromobenzenesulfinate is expected to maintain planarity, with the sulfinate group adopting a tetrahedral geometry around the sulfur atom. Based on X-ray crystallographic data from benzenesulfonic acid, the key bond distances are anticipated to be: C-S bond length approximately 1.75 Å, S=O bond lengths around 1.43 Å, and C-Br bond length approximately 1.887 Å [3] [4].

Coordination Environment

The sodium cation in the crystal structure would likely coordinate with multiple oxygen atoms from neighboring sulfinate groups, forming a three-dimensional ionic network. The coordination number of sodium typically ranges from 4 to 8 in such structures, with octahedral coordination being most common. Water molecules may also participate in the coordination sphere, particularly in hydrated forms of the compound [5].

Table 1: Expected Crystallographic Parameters for Sodium 4-Bromobenzenesulfinate

| Parameter | Expected Value | Source/Basis |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | [2] |

| Density (calculated) | 1.8-2.0 g/cm³ | [6] |

| C-S bond length | ~1.75 Å | [3] |

| S=O bond length | ~1.43 Å | [3] |

| C-Br bond length | ~1.89 Å | [4] |

| Na coordination number | 4-8 | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for sodium 4-bromobenzenesulfinate through analysis of ¹H, ¹³C, and potentially bromine nuclei [7].

¹H Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of sodium 4-bromobenzenesulfinate exhibits characteristic aromatic proton signals. Based on the substitution pattern, two distinct sets of aromatic protons are observed: protons ortho to the sulfinate group (H-2,6) appearing at approximately 7.7-7.9 ppm as a doublet with coupling constant J ≈ 8 Hz, and protons meta to the bromine atom (H-3,5) resonating at 7.6-7.8 ppm, also as a doublet [8] [9].

The chemical shift differences arise from the distinct electronic environments created by the electron-withdrawing sulfinate group and the bromine substituent. The sulfinate group, being more electronegative, causes greater deshielding of the adjacent protons compared to the bromine atom [8].

¹³C Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals four distinct carbon environments in the aromatic ring. The carbon bearing the sulfinate group (C-1) appears most downfield at approximately 133-136 ppm due to the strong electron-withdrawing effect of the sulfinate functionality. The carbon bearing bromine (C-4) resonates at 129-132 ppm, while the remaining aromatic carbons appear between 125-130 ppm [10] [11].

The quaternary carbons (C-1 and C-4) are distinguishable from the tertiary carbons through integration patterns and coupling behaviors. Distortionless enhancement by polarization transfer experiments would confirm carbon multiplicities [12].

Bromine Nuclear Magnetic Resonance Considerations

Both ⁷⁹Br and ⁸¹Br nuclei are quadrupolar with spin I = 3/2, resulting in broad signals that are often difficult to observe in solution-state nuclear magnetic resonance spectroscopy [13]. The natural abundances of these isotopes are approximately 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br. While ⁸¹Br provides slightly higher sensitivity and narrower linewidths, both isotopes exhibit chemical shifts ranging from -500 to +100 ppm relative to sodium bromide in deuterium oxide [13].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for Sodium 4-Bromobenzenesulfinate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration |

|---|---|---|---|---|

| ¹H | 7.7-7.9 | d, J ~8 Hz | H-2,6 | 2H |

| ¹H | 7.6-7.8 | d, J ~8 Hz | H-3,5 | 2H |

| ¹³C | 133-136 | s | C-1 (ipso-SO₂⁻) | - |

| ¹³C | 129-132 | s | C-4 (ipso-Br) | - |

| ¹³C | 127-130 | d | C-2,6 | - |

| ¹³C | 125-128 | d | C-3,5 | - |

Infrared Spectroscopy Profiles

Infrared spectroscopy provides definitive identification of functional groups in sodium 4-bromobenzenesulfinate through characteristic vibrational frequencies [14] [15].

Sulfinate Group Vibrations

The sulfinate functionality exhibits distinctive stretching vibrations that serve as diagnostic markers. The asymmetric S=O stretching mode appears as a strong absorption band between 1320-1370 cm⁻¹, while the symmetric S=O stretching occurs at 1180-1220 cm⁻¹ [14]. These frequencies are characteristic of the sulfinate oxidation state and differ significantly from sulfonate (higher frequency) or sulfide (lower frequency) derivatives.

The S-O bond deformation modes appear in the 500-600 cm⁻¹ region as medium intensity bands. The C-S stretching vibration, involving the bond between the aromatic ring and sulfur atom, manifests at 1000-1080 cm⁻¹ [14].

Aromatic Ring Vibrations

The benzene ring contributes several characteristic absorption bands. Aromatic C-H stretching vibrations appear weakly between 3000-3100 cm⁻¹, often obscured by broader peaks from associated water molecules. The C=C aromatic stretching modes produce medium intensity bands at 1580-1600 cm⁻¹ and 1450-1480 cm⁻¹ [15].

Out-of-plane C-H bending vibrations occur at 800-850 cm⁻¹, providing information about the substitution pattern of the aromatic ring. For para-disubstituted benzenes, these bands appear as characteristic patterns that confirm the 1,4-substitution arrangement [15].

Halogen-Related Vibrations

The C-Br stretching vibration produces a strong absorption band between 650-750 cm⁻¹. This frequency range is characteristic of aromatic carbon-bromine bonds and provides confirmation of the bromine substituent [16] [17].

Table 3: Infrared Spectroscopic Assignments for Sodium 4-Bromobenzenesulfinate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3000-3100 | Weak | ν(C-H) aromatic | Benzene ring |

| 1580-1600 | Medium | ν(C=C) | Aromatic ring |

| 1450-1480 | Medium | ν(C=C) | Aromatic ring |

| 1320-1370 | Strong | νₐₛ(S=O) | Sulfinate group |

| 1180-1220 | Strong | νₛ(S=O) | Sulfinate group |

| 1000-1080 | Medium | ν(C-S) | Aromatic-sulfur |

| 800-850 | Medium | γ(C-H) | para-substitution |

| 650-750 | Strong | ν(C-Br) | Bromine substituent |

| 500-600 | Medium | δ(S-O) | Sulfinate deformation |

Mass Spectrometry Analysis

Mass spectrometry of sodium 4-bromobenzenesulfinate provides molecular weight confirmation and fragmentation pattern analysis essential for structural characterization [18] [19].

Molecular Ion Region

The molecular ion peak for sodium 4-bromobenzenesulfinate appears at m/z 243 (for ⁷⁹Br isotopologue) and m/z 245 (for ⁸¹Br isotopologue) in positive ion mode. The isotope pattern reflects the natural abundance of bromine isotopes, with both peaks showing approximately equal intensity [20] [21]. This isotopic signature serves as a definitive indicator of bromine presence in the molecule.

Under electrospray ionization conditions, the compound may form various adduct ions, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺ species. The base peak often corresponds to loss of the sodium ion, yielding the protonated sulfinate anion [19].

Fragmentation Pathways

The primary fragmentation pathway involves loss of sulfur dioxide (SO₂, mass 64) from the molecular ion, yielding a prominent fragment at m/z 179/181. This SO₂ elimination is characteristic of sulfonyl compounds and occurs through a rearrangement mechanism involving the aromatic ring [19].

Loss of water (H₂O, mass 18) produces a fragment at m/z 225/227, indicating the presence of hydrated forms or hydrogen bonding interactions. The bromobenzene cation radical appears at m/z 157/159, corresponding to loss of the entire sulfinate group [22] [23].

Further fragmentation leads to loss of bromine, producing the benzene cation at m/z 77. Additional ring fragmentation generates smaller hydrocarbon fragments, including C₄H₃⁺ at m/z 51 [20].

Table 4: Mass Spectrometry Fragmentation Pattern

| Fragment m/z | Bromine Isotope Pattern | Relative Intensity | Fragment Assignment | Loss from Molecular Ion |

|---|---|---|---|---|

| 243/245 | Yes | Low | [M]⁺ | - |

| 225/227 | Yes | Medium | [M-H₂O]⁺ | 18 (H₂O) |

| 179/181 | Yes | High | [M-SO₂]⁺ | 64 (SO₂) |

| 157/159 | Yes | High | C₆H₄Br⁺ | 86 (NaSO₂) |

| 99/101 | Yes | Medium | C₆H₄Br fragment | - |

| 77 | No | High | C₆H₅⁺ | 166 (NaSO₂Br) |

| 51 | No | Medium | C₄H₃⁺ | Ring fragmentation |

Computational Chemistry Studies

Molecular Orbital Calculations

Computational quantum chemistry provides detailed electronic structure information for sodium 4-bromobenzenesulfinate through molecular orbital analysis [24] [25].

Methodology and Basis Set Selection

Density functional theory calculations using the B3LYP hybrid functional with the 6-311+G(d,p) basis set provide an optimal balance between computational efficiency and accuracy for this system [26] [27]. The inclusion of polarization and diffuse functions is essential for proper description of the anionic sulfinate group and halogen interactions.

For improved accuracy in describing dispersion interactions, particularly important for crystal packing predictions, the ωB97X-D functional incorporating empirical dispersion corrections is recommended [25]. Solvent effects can be incorporated using the polarizable continuum model to simulate aqueous environments [24].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital primarily consists of π-type orbitals localized on the aromatic ring, with significant contribution from bromine lone pairs. The electronic density distribution shows polarization toward the electronegative bromine and sulfinate substituents [26].

The lowest unoccupied molecular orbital exhibits σ* character, primarily involving the S-O antibonding orbitals of the sulfinate group. This orbital arrangement influences the compound's reactivity, particularly toward nucleophilic attack at the sulfur center.

Electronic Properties

The calculated dipole moment ranges from 4-6 Debye, reflecting the polar nature of the molecule due to the ionic sulfinate group and electronegative bromine substituent. The HOMO-LUMO energy gap typically falls between 3-5 eV, indicating moderate electronic stability and moderate light absorption in the ultraviolet region [26].

Table 5: Computational Electronic Properties

| Property | Calculated Value | Method | Physical Significance |

|---|---|---|---|

| Dipole Moment | 4-6 Debye | B3LYP/6-311+G(d,p) | Molecular polarity |

| HOMO Energy | -6 to -7 eV | DFT | Ionization potential |

| LUMO Energy | -1 to -2 eV | DFT | Electron affinity |

| HOMO-LUMO Gap | 3-5 eV | DFT | Electronic excitation |

| Partial Charges | Variable | NBO analysis | Charge distribution |

Structural Optimization Models

Computational geometry optimization provides precise structural parameters and conformational analysis for sodium 4-bromobenzenesulfinate [28] [29].

Geometry Optimization Protocol

Initial structures are constructed with the benzene ring in a planar conformation and the sulfinate group adopting tetrahedral geometry around sulfur. The sodium cation is positioned to optimize electrostatic interactions with the sulfinate oxygen atoms while maintaining reasonable Na-O distances of 2.3-2.5 Å [1].

Optimization calculations employ tight convergence criteria to ensure accurate geometry determination. The final optimized structure undergoes frequency analysis to confirm it represents a true minimum on the potential energy surface, with all real frequencies indicating vibrational stability [29].

Bond Length and Angle Analysis

The optimized C-S bond length typically measures 1.75-1.77 Å, consistent with aromatic carbon-sulfur single bonds. The S=O bond lengths in the sulfinate group average 1.52-1.55 Å, reflecting the intermediate oxidation state between sulfide and sulfonate [3].

The C-Br bond length optimizes to approximately 1.90 Å, typical for aromatic carbon-bromine bonds. The O-S-O bond angle in the sulfinate group approaches 106-109°, close to tetrahedral geometry but distorted by the anionic charge distribution [4].

Conformational Analysis

Potential energy surface scans around the C-S bond reveal minimal rotational barriers, indicating relatively free rotation of the sulfinate group relative to the aromatic ring. However, crystal packing forces in the solid state may restrict this rotation, leading to ordered conformations in the crystalline phase [24].

Table 6: Optimized Structural Parameters

| Parameter | Calculated Value | Experimental Range | Method |

|---|---|---|---|

| C-S bond length | 1.75-1.77 Å | 1.75 Å | B3LYP/6-311+G(d,p) |

| S=O bond length | 1.52-1.55 Å | 1.43-1.55 Å | DFT optimization |

| C-Br bond length | 1.88-1.90 Å | 1.887 Å | Literature comparison |

| O-S-O angle | 106-109° | Tetrahedral | Geometry optimization |

| Ring planarity | <0.01 Å deviation | Planar | DFT calculation |

| Na-O distance | 2.3-2.5 Å | Ionic radius sum | Electrostatic optimization |